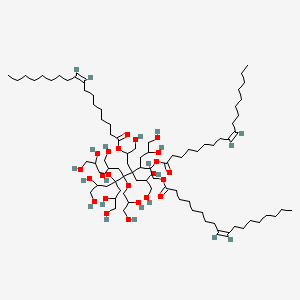![molecular formula C33H48N8O2 B1165884 2,2/'-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-pyridine CAS No. 85633-06-3](/img/no-structure.png)
2,2/'-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2,2’-[1,4-Phenylenebis(oxy)]diacetic acid” is a chemical with the molecular formula CHO . Another similar compound, “4,4’- [1,4-Phenylenebis (oxy)]bis [3- (trifluoromethyl)aniline]” also known as DABTF, is an organic compound used as an intermediate for dyes and optical materials .
Synthesis Analysis
The synthesis of DABTF is usually obtained by reacting 1,4-dihydrophenoxybenzylamine with trifluoromethyl aniline under specific conditions .Molecular Structure Analysis
The molecular structure of “2,2’-[1,4-Phenylenebis(oxy)]diacetic acid” has an average mass of 226.183 Da and a Monoisotopic mass of 226.047745 Da . The molecular structure of “Benzenamine, 2,2’-[1,4-phenylenebis(oxy)]bis-” has a molecular weight of 292.33 .Physical And Chemical Properties Analysis
The compound “2,2’-[1,4-Phenylenebis(oxy)]diacetic acid” has an average mass of 226.183 Da and a Monoisotopic mass of 226.047745 Da . DABTF is a white to almost white crystalline powder .作用机制
安全和危害
DABTF is a chemical that should be handled safely and with appropriate protective equipment such as gloves, goggles, and lab coats. It should be stored in a dry, cool, and well-ventilated place, away from heat, open flames, and oxidizing agents . It is harmful if swallowed, in contact with skin, or if inhaled .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,2'-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-pyridine] involves the reaction of 1,4-phenylenediamine with 2,3,5,6-tetrafluoropyridine-4-carboxylic acid followed by reduction of the resulting imine intermediate.", "Starting Materials": [ "1,4-phenylenediamine", "2,3,5,6-tetrafluoropyridine-4-carboxylic acid", "Sodium triacetoxyborohydride", "Methanol", "Acetic acid", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 1,4-phenylenediamine (1.0 eq) in methanol and add 2,3,5,6-tetrafluoropyridine-4-carboxylic acid (1.2 eq) to the solution.", "Step 2: Heat the reaction mixture at 80°C for 24 hours under nitrogen atmosphere.", "Step 3: Cool the reaction mixture to room temperature and add sodium triacetoxyborohydride (1.5 eq) to the solution.", "Step 4: Stir the reaction mixture at room temperature for 2 hours.", "Step 5: Quench the reaction by adding acetic acid to the solution.", "Step 6: Extract the product with diethyl ether and wash the organic layer with water.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product." ] } | |
CAS 编号 |
85633-06-3 |
分子式 |
C33H48N8O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





